![molecular formula C18H19ClN2O3 B5867455 N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5867455.png)
N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide, also known as Boc-Cl-BCI, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of benzenecarboximidamide and is widely used in various biochemical and physiological experiments. The compound has shown promising results in the field of drug discovery and has been studied extensively for its mechanism of action and physiological effects. In
Mécanisme D'action
The mechanism of action of N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide involves the inhibition of protein kinases, particularly the Aurora kinases. These kinases play a crucial role in cell division and are overexpressed in cancer cells. The inhibition of Aurora kinases leads to the disruption of cell division and induces apoptosis, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. The compound has also been shown to have anti-inflammatory effects and has been studied for its potential in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide in lab experiments is its specificity towards Aurora kinases. This makes it an ideal candidate for studying the role of these kinases in cell division and cancer progression. However, one of the limitations of using N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide. One potential area of research is the development of more potent derivatives of the compound that can be used in the treatment of cancer and inflammatory diseases. Another area of research is the study of the compound's mechanism of action in more detail, particularly its interaction with Aurora kinases. Additionally, the compound's potential as a diagnostic tool for cancer detection could also be explored.
Conclusion:
N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide is a promising compound that has shown potential in the field of drug discovery and scientific research. Its specificity towards Aurora kinases makes it an ideal candidate for studying the role of these kinases in cell division and cancer progression. The compound has also shown anti-inflammatory effects and has potential in the treatment of inflammatory diseases. Further research is needed to explore the compound's potential as a drug candidate and diagnostic tool for cancer detection.
Méthodes De Synthèse
The synthesis of N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide involves the reaction of 4-chlorobenzenecarboximidamide with 4-butoxybenzoyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out at room temperature. The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide has been widely used in scientific research for its diverse range of applications. It has been studied for its potential as a drug candidate, particularly in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential as an anti-inflammatory agent and has shown promising results in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 4-butoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-2-3-12-23-16-10-6-14(7-11-16)18(22)24-21-17(20)13-4-8-15(19)9-5-13/h4-11H,2-3,12H2,1H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAXGYYVOPZODV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

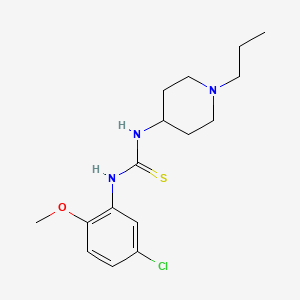

![2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-4-pyrimidinol](/img/structure/B5867390.png)
![N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide](/img/structure/B5867392.png)
![5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5867396.png)
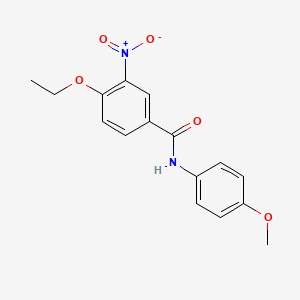
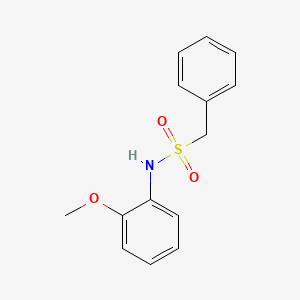
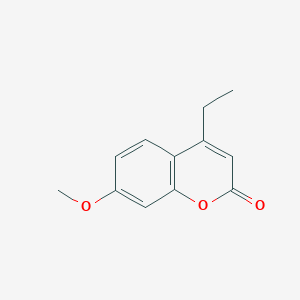
![8,9-dimethoxy-3,5,5-trimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5867421.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5867423.png)
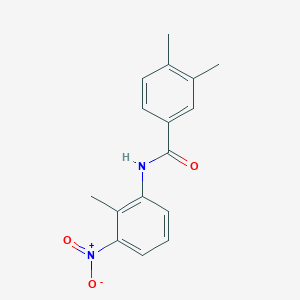

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5867448.png)
![2-chlorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867451.png)